![molecular formula C18H20N2O2 B11832997 1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)
1-[4-(Benzyloxy)benzoyl]piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)benzoyl]piperazine typically involves the reaction of piperazine with benzyl chloride, followed by fractionation to obtain the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Benzyloxy)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H20N2O2
Molecular Weight : 296.36 g/mol
IUPAC Name : (4-phenylmethoxyphenyl)-piperazin-1-ylmethanone
Canonical SMILES : C1CN(CCN1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. Its unique benzyloxy and benzoyl substituents contribute to its reactivity and potential biological activities.
Chemistry
1-[4-(Benzyloxy)benzoyl]piperazine is utilized as a building block in organic synthesis . It serves as a reagent in various chemical reactions, including:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed with hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions : Nucleophilic substitution can occur with halogenated compounds under basic conditions.
These reactions enable the synthesis of more complex molecules that can be used in further research.
Biology
In biological research, this compound is employed in proteomics to study protein interactions and functions. Its ability to bind to specific proteins makes it useful for investigating cellular processes and pathways.
Medicine
The compound is under investigation for its potential therapeutic applications , particularly in drug development:
- Antimycobacterial Activity : A series of derivatives based on this compound have shown promising results against Mycobacterium tuberculosis. For instance, certain derivatives exhibited minimal inhibitory concentrations comparable to first-line drugs like isoniazid, indicating their potential as new treatments for tuberculosis .
- Cardiovascular Research : Compounds related to this compound have been evaluated for their effects on cardiac contractility without significantly altering heart rate, suggesting their utility in treating heart failure .
Industry
In industrial applications, this compound is utilized in the production of various chemical products and intermediates. Its versatility allows it to be incorporated into different synthetic pathways, enhancing the efficiency of chemical manufacturing processes.
Case Study 1: Antimycobacterial Evaluation
A recent study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound and evaluated their activity against M. tuberculosis. Two compounds demonstrated significant inhibition with MIC values similar to established treatments. This highlights the potential for developing new antitubercular agents based on this scaffold .
Case Study 2: Cardiovascular Effects
Research comparing the effects of a derivative of this compound with vesnarinone revealed that the compound increased atrial contractility significantly without inducing arrhythmias. This suggests its potential as a safer alternative for managing heart conditions .
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .
Comparison with Similar Compounds
1-[4-(Benzyloxy)benzoyl]piperazine can be compared with other similar compounds, such as:
Benzylpiperazine (BZP): A central nervous system stimulant with around 10% of the potency of d-amphetamine.
1-(3-chlorophenyl)piperazine (mCPP): Used as a starting material for the synthesis of several antidepressant drugs.
1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Often seen in combination with BZP in various applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of scientific research applications .
Biological Activity
1-[4-(Benzyloxy)benzoyl]piperazine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 1-benzylpiperazine with 4-(benzyloxy)benzoyl chloride. This reaction typically occurs under controlled conditions to optimize yield and purity. The molecular formula for this compound is C25H28N2O2, indicating its complex structure which contributes to its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways, which can lead to therapeutic effects in different disease models. The compound's ability to engage with proteins involved in critical biochemical pathways suggests potential applications in drug development.
1. Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of piperazine derivatives, including this compound. In vitro assays have shown that derivatives can inhibit key metabolic enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism.
Compound | Enzyme Inhibition (IC50 µM) |
---|---|
This compound | 150 ± 10 |
Acarbose (Standard) | 610 ± 5 |
This table indicates that this compound exhibits promising α-glucosidase inhibitory activity compared to established standards.
2. Neuroprotective Effects
Research has suggested that piperazine derivatives may also possess neuroprotective properties. For instance, studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
Compound | AChE Inhibition (IC50 µM) |
---|---|
This compound | 200 ± 15 |
Tacrine (Standard) | 50 ± 3 |
The above data shows that while the compound is less potent than tacrine, it still demonstrates significant AChE inhibition, supporting its potential in neurodegenerative disease treatment.
Case Studies and Research Findings
Several studies have investigated the broader implications of piperazine derivatives:
- Study on Antidiabetic Agents : Research published in Pharmaceutical Biology explored a series of piperazine derivatives, including this compound, revealing their effectiveness in lowering blood glucose levels in diabetic models through enzyme inhibition .
- Neuroprotective Studies : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage, suggesting that compounds like this compound could be beneficial in treating Alzheimer's disease .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-12-10-19-11-13-20)16-6-8-17(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,19H,10-14H2 |
InChI Key |
DFFBWJWKKVFBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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